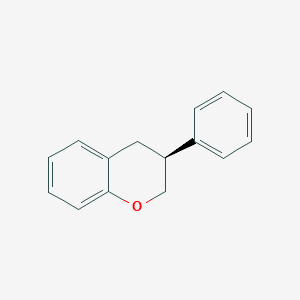
(S)-isoflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-isoflavan is the (S)-enantiomer of isoflavan. It is an enantiomer of a (R)-isoflavan.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Benefits of (S)-Isoflavan
This compound , a plant polyphenol with estrogenic activity, is under research for its potential cardiovascular benefits. Studies have indicated that while isoflavones may not significantly lower plasma cholesterol, they exhibit favorable effects on arterial function. These effects include improved arterial compliance, a measure of the elasticity or distensibility of large arteries, and vasodilatory effects on the microcirculation. The metabolism of isoflavones, however, is complex and requires further understanding for definitive studies to be designed (Nestel, 2003).
Nutrigenomic Perspective and Vascular Protection
Isoflavones have been observed to protect against vascular dysfunction through the amelioration of oxidative modifications and upregulation of endogenous antioxidant signaling pathways. The estrogenic properties of isoflavones contribute to molecular mechanisms that sustain endothelial function and transcriptional activation of antioxidant defense genes in vascular cells. Dietary isoflavones can protect against cardiovascular diseases by activating signaling pathways leading to increased nitric oxide (NO) bioavailability and regulation of phase II and antioxidant enzyme expression via the redox-sensitive transcription factor Nrf2. It's noteworthy that exposure to dietary soy during fetal development reduces susceptibility to cardiovascular diseases and obesity in adulthood (Siow & Mann, 2010).
Bone Health and Menopausal Support
Isoflavones and Skeletal Health
The role of isoflavones, such as genistein and daidzein, in the prevention and treatment of osteoporosis is under investigation. While animal models, in vitro experiments, and epidemiological reports suggest skeletal benefits in women with little or no ovarian estrogen production, the current standard for science-based medicine requires further human trials with controlled, randomized, prospective conditions to confirm these benefits (Migliaccio & Anderson, 2003).
Isoflavone Formulations and Estrogen-Deficient Bone Resorption
Isoflavones, through selective estrogen receptor modulation, may exert beneficial effects against estrogen-deficient bone loss. Meta-analyses suggest that isoflavone treatments, especially in aglycone form, exert a moderately beneficial effect against bone loss in peri- and postmenopausal women. This indicates potential for isoflavone formulations in addressing bone health issues related to estrogen deficiency (Lambert, Hu, & Jeppesen, 2017).
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3S)-3-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2/t14-/m1/s1 |
InChI-Schlüssel |
NNQSGBRGJHSRFN-CQSZACIVSA-N |
Isomerische SMILES |
C1[C@H](COC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)
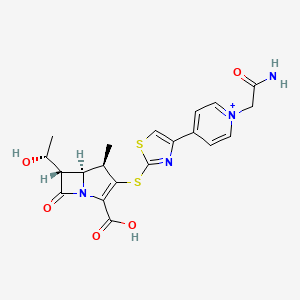
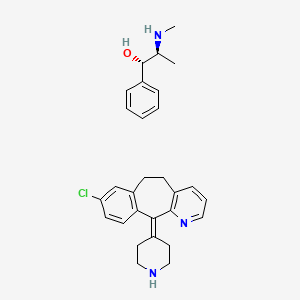
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)
![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)
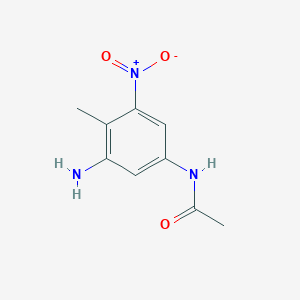
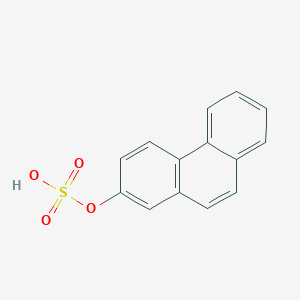
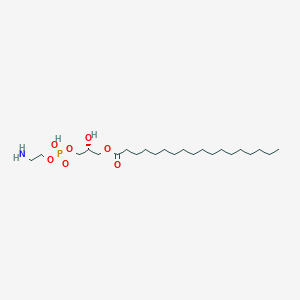
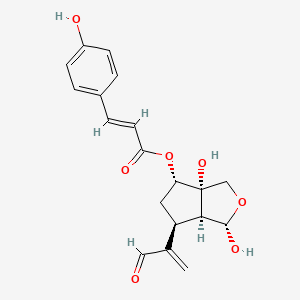
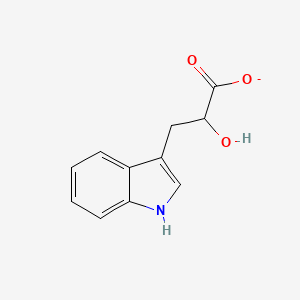
![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)